molecular formula C16H15N3O4S B3723886 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate

Cat. No.: B3723886
M. Wt: 345.4 g/mol
InChI Key: BKUGULUCTLKKNZ-UHFFFAOYSA-N
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Description

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate (CAS: 422534-38-1) is a heterocyclic compound with the molecular formula C₁₆H₁₅N₃O₄S and a molecular weight of 345.37 g/mol . Structurally, it consists of a 1,2-benzisothiazole 1,1-dioxide core linked via an amino-propyl spacer to an isonicotinate (pyridine-4-carboxylate) ester group.

Properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-16(12-6-9-17-10-7-12)23-11-3-8-18-15-13-4-1-2-5-14(13)24(21,22)19-15/h1-2,4-7,9-10H,3,8,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUGULUCTLKKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCOC(=O)C3=CC=NC=C3)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate typically involves the following steps:

    Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of ortho-aminothiophenol with a suitable sulfonyl chloride under basic conditions.

    Introduction of the Propyl Linker: The amino group on the benzisothiazole ring is then reacted with 3-bromopropylamine to introduce the propyl linker.

    Coupling with Isonicotinic Acid: Finally, the propylamine derivative is coupled with isonicotinic acid or its derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group in the isonicotinate moiety can be reduced to an amine.

    Substitution: The amino group on the benzisothiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity: Studies have shown that derivatives of benzisothiazole exhibit significant antibacterial properties. The incorporation of the isonicotinate moiety may enhance this activity by improving solubility and bioavailability .
  • Anticancer Properties: Research indicates that compounds containing benzisothiazole structures can induce apoptosis in cancer cells. The specific mechanism involves the modulation of cellular pathways related to cell survival and death .
  • Neuroprotective Effects: Preliminary studies suggest that 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate may have neuroprotective properties, potentially aiding in conditions such as Alzheimer's disease by reducing oxidative stress and inflammation .

Material Science

The compound's unique chemical structure allows it to be used in the development of new materials:

  • Conductive Polymers: Research has explored the use of benzisothiazole derivatives in creating conductive polymers with applications in organic electronics. These materials show promise for use in flexible electronic devices due to their excellent conductivity and stability .

Environmental Studies

In environmental science, this compound has been evaluated for its potential role in:

  • Pollution Remediation: The ability of benzisothiazole derivatives to bind heavy metals suggests potential applications in bioremediation strategies. This could lead to innovative methods for removing pollutants from contaminated water sources .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong potential for further development as an antimicrobial agent .

Case Study 2: Neuroprotection in Animal Models

In a recent animal study, the administration of this compound showed a marked reduction in neurodegeneration markers compared to control groups. Behavioral tests indicated improved cognitive function, supporting its potential use as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to altered cellular functions such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Biological Activity
This compound C₁₆H₁₅N₃O₄S 345.37 Isonicotinate (pyridine-4-carboxylate) 422534-38-1 Not explicitly reported; inferred ion channel modulation
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl isonicotinate C₁₉H₁₃N₃O₄S 379.39 Phenyl isonicotinate 510760-42-6 No direct activity data; structural similarity suggests possible Kv1.3 interaction
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl chloroacetate C₁₂H₁₃ClN₂O₄S 316.76 Chloroacetate 591212-99-6 Irritant properties; no reported bioactivity
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-thiophenecarboxylate C₁₅H₁₄N₂O₄S₂ 350.41 2-Thiophenecarboxylate 765934-98-3 Unreported activity; thiophene may enhance lipophilicity
Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs Variable ~400–450 Benzamide N/A Potent Kv1.3 inhibition (IC₅₀ ~50–100 nM)

Ion Channel Modulation

  • Benzamide Analogs: Substituted benzamide derivatives (e.g., compounds 13i and 13rr) demonstrated Kv1.3 inhibitory activity comparable to PAP-1, a known Kv1.3 blocker, in IonWorks patch clamp assays . The benzamide group likely enhances hydrogen bonding with the channel’s voltage-sensing domain.
  • Isonicotinate vs. Benzamide : The target compound’s isonicotinate ester lacks the amide group critical for Kv1.3 inhibition in benzamide analogs. This suggests divergent biological targets or reduced potency in ion channel modulation .

Physicochemical Properties

  • Steric Effects : The phenyl isonicotinate analog (C₁₉H₁₃N₃O₄S) exhibits increased steric bulk compared to the propyl-linked target compound, which may hinder binding to compact active sites .

Biological Activity

3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C22H26N4O5S2C_{22}H_{26}N_{4}O_{5}S^{2}, with a molecular weight of approximately 490.60 g/mol. The compound features a benzisothiazole moiety that contributes to its biological activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of benzisothiazole exhibit antiviral properties. Specifically, compounds containing the benzisothiazole scaffold have shown inhibitory effects against Dengue and West Nile virus proteases. In one study, ten out of twenty-four synthesized compounds exhibited greater than 50% inhibition at a concentration of 10 μM against these viruses . This suggests that modifications to the benzisothiazole structure can enhance antiviral potency.

Antibacterial and Antifungal Properties

The compound's structural analogs have been evaluated for their antibacterial and antifungal activities. For instance, sulfonamide derivatives of benzisothiazole have been reported to demonstrate significant antibacterial effects . The presence of the 1,1-dioxide group in the benzisothiazole structure enhances its interaction with bacterial enzymes, leading to increased efficacy.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution patterns on the benzisothiazole ring significantly influence biological activity. Variations in substituents can enhance or diminish the compound's ability to inhibit target enzymes. For example, modifications at specific positions on the benzisothiazole ring have shown varying degrees of inhibition against different proteases .

Compound VariantSubstituentInhibition (%) at 10 μM
Compound ABenzyl>50
Compound BMethyl<20
Compound CHydrogen<10

Study on Antiviral Efficacy

In a focused study on antiviral activity, researchers synthesized a series of 1,2-benzisothiazol-3(2H)-one derivatives. Among these, certain compounds demonstrated potent inhibition against DENV2 NS2B/NS3 proteases with IC50 values ranging from 0.064 μM to 0.1 μM. These findings highlight the potential of benzisothiazole derivatives as lead compounds in antiviral drug development .

The mechanism underlying the biological activity of these compounds often involves enzyme inhibition. For example, compounds such as those derived from benzisothiazole interact with key enzymes in viral replication cycles or bacterial metabolic pathways, thereby exerting their pharmacological effects .

Q & A

Q. What are the recommended synthetic routes for preparing 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate, and what critical reaction parameters must be controlled?

  • Methodology : The synthesis of benzisothiazole derivatives typically involves coupling reactions between amino-benzisothiazole intermediates and activated esters (e.g., isonicotinate derivatives). Key steps include:
  • Amine activation : Use phosphorus pentoxide with amine hydrochlorides to generate reactive intermediates, as demonstrated in benzisothiazole-1,1-dioxide syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Temperature control : Maintain 80–100°C for 24–36 hours to ensure complete reaction, as seen in analogous piperazinyl-benzisothiazole syntheses .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended for isolating the target compound.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

  • Methodology :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the benzisothiazole ring (aromatic protons at δ 7.2–8.5 ppm) and the isonicotinate ester (pyridine protons at δ 8.5–9.0 ppm). The propyl linker’s methylene groups should appear as triplets (δ 3.0–4.0 ppm) .
  • IR spectroscopy : Look for characteristic peaks: S=O stretching (~1150 cm⁻¹), C=O ester (~1720 cm⁻¹), and N-H bending (~1600 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : The molecular ion [M+H]<sup>+</sup> should match the exact mass (e.g., calculated m/z for C₁₆H₁₆N₃O₃S: ~354.08). Fragmentation patterns should align with benzisothiazole and isonicotinate moieties .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?

  • Methodology :
  • MIC determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ampicillin as a positive control .
  • Fungal susceptibility testing : Employ disk diffusion assays against C. albicans or A. fumigatus, referencing fluconazole as a control.

Advanced Research Questions

Q. How can quantum chemical calculations guide the optimization of reaction pathways for synthesizing this compound?

  • Methodology :
  • Reaction path search : Use density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies for amine coupling steps .
  • Solvent effects : Apply the SMD solvation model to simulate solvent interactions and identify optimal dielectric environments (e.g., ε = 37.5 for DMF) .
  • Feedback loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine reaction coordinates .

Q. What Design of Experiments (DoE) strategies can optimize reaction yields in multi-step syntheses?

  • Methodology :
  • Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2³ factorial matrix to identify significant factors .
  • Response surface methodology (RSM) : Apply central composite designs to model non-linear relationships between variables (e.g., time vs. yield) and predict optimal conditions .
  • Robustness testing : Validate optimized conditions with ±10% variation in parameters to ensure reproducibility .

Q. How can molecular docking studies predict the interaction of this compound with bacterial topoisomerases?

  • Methodology :
  • Target selection : Use crystal structures of E. coli DNA gyrase (PDB: 1KZN) or S. aureus topoisomerase IV (PDB: 3FV5) from the RCSB PDB.
  • Docking protocols : Perform flexible ligand docking with AutoDock Vina or Schrödinger Glide, focusing on binding pockets near catalytic tyrosine residues .
  • Binding affinity analysis : Compare calculated ΔG values with known inhibitors (e.g., ciprofloxacin) to prioritize derivatives for synthesis .

Q. What reactor configurations are optimal for scaling up the synthesis of benzisothiazole derivatives?

  • Methodology :
  • Continuous-flow reactors : Use microfluidic systems to enhance heat/mass transfer, reducing reaction times from hours to minutes .
  • Membrane separation : Integrate ceramic membranes for in-line purification, minimizing downstream processing .
  • Process control : Implement PID controllers with real-time HPLC monitoring to maintain steady-state conditions .

Contradictions and Validation

  • Synthetic yields : Bench-scale reactions (e.g., 85% yield in piperazinyl-benzisothiazole synthesis ) may not translate directly to flow reactors, requiring iterative optimization .
  • Bioactivity variability : Discrepancies in MIC values across studies may arise from differences in bacterial strains or assay protocols; standardize using CLSI guidelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate
Reactant of Route 2
Reactant of Route 2
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate

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